molecular formula C8H10BrN B1329632 1-(4-Bromophenyl)ethanamine CAS No. 24358-62-1

1-(4-Bromophenyl)ethanamine

Cat. No. B1329632
CAS RN: 24358-62-1
M. Wt: 200.08 g/mol
InChI Key: SOZMSEPDYJGBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)ethanamine is a chemical compound with the molecular formula C8H10BrN . It may be used in the synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine, which is an intermediate to prepare a potent and selective antagonist and radioligand for rat P2X7 receptors .


Molecular Structure Analysis

The molecular structure of 1-(4-Bromophenyl)ethanamine consists of a bromine atom attached to the fourth carbon of a phenyl ring, which is further attached to an ethylamine group .


Chemical Reactions Analysis

The specific chemical reactions involving 1-(4-Bromophenyl)ethanamine are not detailed in the search results .


Physical And Chemical Properties Analysis

1-(4-Bromophenyl)ethanamine has a molecular weight of 200.08 g/mol . It has a density of 1.4±0.1 g/cm3 . The boiling point is 258.9±15.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The flash point is 110.4±20.4 °C . The refractive index is 1.572 .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Intermediate Compounds : 1-(4-Bromophenyl)ethanamine is used in the synthesis of various intermediate compounds. For example, it is involved in the synthesis of 2-(Phenylthio)ethanamine, an intermediate of Bcl-2 inhibitor ABT-263, using the Gabriel reaction (Zhou Youjun, 2010). Another example includes its use in the preparation of 2-Bromo-[1-14C]ethanamine hydrobromide (BEA), synthesized from [2-14C]ethan-1-01-2-amine hydrochloride (P. Bach & J. Bridges, 1982).

Catalytic and Chemical Reactions

  • Role in Catalytic Reactions : The compound plays a role in various catalytic and chemical reactions. For instance, it is used in the synthesis of chiral, conformationally mobile tripodal ligands, forming complexes with ZnII and CuII salts (J. Canary et al., 1998). Additionally, its derivatives are used in cyclometallation reactions with palladium(II) acetate, showing catalytic properties in the reduction of various functional groups (Puspendra Singh et al., 2019).

Synthesis of Pharmaceutical Compounds

  • Pharmaceutical Compound Synthesis : This compound is integral in synthesizing pharmaceutical compounds. For example, it is used in the synthesis of N-Acetyl enamides, specifically N-(1-(4-Bromophenyl)vinyl)acetamide, through reductive acetylation of oximes mediated with Iron(II) acetate (Wenjun Tang et al., 2014). It is also involved in the synthesis of Apremilast, a phosphodiesterase 4 (PDE-4) inhibitor used in treating psoriasis (J. Shan et al., 2015).

Studies in Organic Chemistry

  • Organic Chemistry Research : It plays a significant role in organic chemistryresearch. One example is its use in the synthesis of enamines, as seen in the preparation of N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine Schiff base, analyzed using various spectral techniques (I. Warad et al., 2016). Additionally, it is used in the study of pyrrolo[1,2-a]quinolines and ullazines synthesis under visible light irradiation (Amrita Das et al., 2016).

Development of Bioactive Compounds

  • Synthesis of Bioactive Compounds : The compound is also crucial in developing bioactive compounds, such as chalcones with N-substituted ethanamine, which have shown promising antiamoebic activity (Saadia Leeza Zaidi et al., 2015). Moreover, it is used in synthesizing Schiff base ligands for mononuclear manganese(III) complexes, demonstrating potential in phospho-ester bond hydrolysis (Tonmoy Chakraborty et al., 2018).

Safety And Hazards

1-(4-Bromophenyl)ethanamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system . It also has hazard statements H302, H314, H315, H319, H335, and precautionary statements P261, P264, P271, P280, P301, P301, P302, P303, P304, P305, P310, P313, P330, P331, P332, P337, P338, P340, P351, P352, P353, P361, P363, P405 .

Future Directions

The specific future directions for the research and application of 1-(4-Bromophenyl)ethanamine are not detailed in the search results .

properties

IUPAC Name

1-(4-bromophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZMSEPDYJGBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947215
Record name 1-(4-Bromophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)ethanamine

CAS RN

24358-62-1, 27298-97-1, 45791-36-4
Record name 1-(4-Bromophenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24358-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Bromo-alpha-methylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-1-(4-Bromophenyl)ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027298971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-4-Bromo-alpha-methylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045791364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Bromophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-bromo-α-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.985
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromophenyl)ethanamine
Reactant of Route 2
1-(4-Bromophenyl)ethanamine
Reactant of Route 3
Reactant of Route 3
1-(4-Bromophenyl)ethanamine
Reactant of Route 4
1-(4-Bromophenyl)ethanamine
Reactant of Route 5
Reactant of Route 5
1-(4-Bromophenyl)ethanamine
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenyl)ethanamine

Citations

For This Compound
26
Citations
XJ Hu, G Huang, S Zhang, ZB Fang, TF Liu… - Chemical …, 2020 - pubs.rsc.org
A facile method, post-synthetic exchange of modulators (PSEm), has been demonstrated here to prepare chiral metal–organic frameworks for enantioseparation. Based on this method, …
Number of citations: 18 pubs.rsc.org
Z Juvancz, V Kiss, J Schindler, J Bálint - Chromatographia, 2004 - Springer
Chiral selectivity for arylalkyl amines and alcohols has been increased by use of appropriate derivatives. Selectivity was significantly higher for the N-acetamide (N-Ac) and O-acetyl (O-…
Number of citations: 11 link.springer.com
GQ Li, WK Su, ZJ Yao - Chinese Journal of Chemistry, 2006 - Wiley Online Library
A short and efficient synthesis of the selective human N‐methyl‐D‐aspartate (NMDA) receptor 2A (NR2A) antagonist NVP‐AAM077 is described. The target was achieved in 8 steps and …
Number of citations: 4 onlinelibrary.wiley.com
P Rani, D Pal, R Rama Hegde… - Anti-Cancer Agents in …, 2016 - ingentaconnect.com
A new concatenation of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide derivatives having 2-phenoxy-N-(1-phenylethyl)…
Number of citations: 10 www.ingentaconnect.com
CS Kollmann, X Bai, CH Tsai, H Yang, KE Lind… - Bioorganic & Medicinal …, 2014 - Elsevier
The inhibition of protein–protein interactions remains a challenge for traditional small molecule drug discovery. Here we describe the use of DNA-encoded library technology for the …
Number of citations: 93 www.sciencedirect.com
MP Trova, KD Barnes, C Barford, T Benanti… - Bioorganic & medicinal …, 2009 - Elsevier
The introduction of an aryl ring onto the 4-position of the C-6 benzyl amino group of the Cdk inhibitor roscovitine (2), maintained the potent Cdk inhibition demonstrated by roscovitine (2) …
Number of citations: 22 www.sciencedirect.com
JT Lin, DG Chen, LS Yang, TC Lin… - Angewandte Chemie …, 2021 - Wiley Online Library
Through the incorporation of various halogen‐substituted chiral organic cations, the effects of chiral molecules on the chiroptical properties of hybrid organic–inorganic perovskites (…
Number of citations: 63 onlinelibrary.wiley.com
SJ Kaspersen, C Sørum, V Willassen, E Fuglseth… - European journal of …, 2011 - Elsevier
A series of 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines have been synthesised, characterised and tested for their in vitro EGFR (ErbB1) tyrosine kinase inhibitory activity…
Number of citations: 46 www.sciencedirect.com
T Imaizumi, A Kobayashi, S Otsubo, M Komai… - Bioorganic & Medicinal …, 2019 - Elsevier
A structural class of 2-aminobenzoxazole derivatives possessing biphenyltetrazole was discovered to be potent human ChemR23 inhibitors. We initially tried to improve the potency of …
Number of citations: 6 www.sciencedirect.com
SJ Kaspersen, E Sundby, C Charnock, BH Hoff - Bioorganic chemistry, 2012 - Elsevier
A series 6-aryl-pyrrolo[2,3-d]pyrimidine-4-amines (43 compounds), some of which are epidermal growth factor tyrosine kinase inhibitors, were tested for their protozoal toxicity using an …
Number of citations: 28 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.